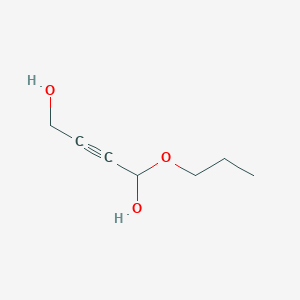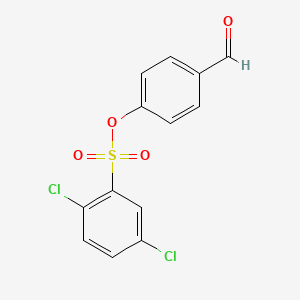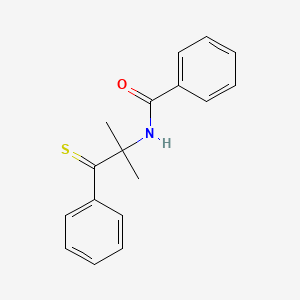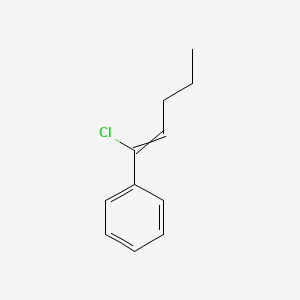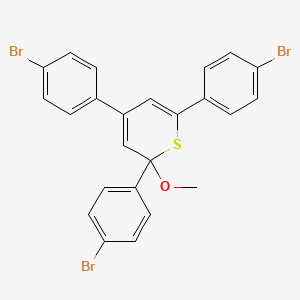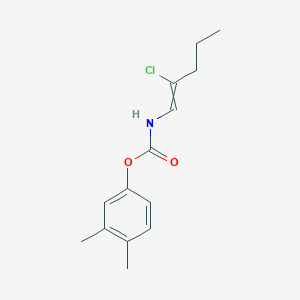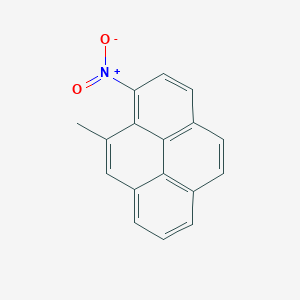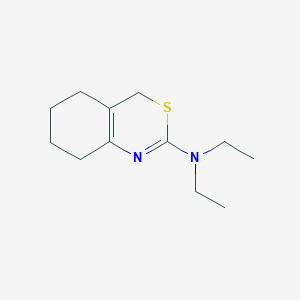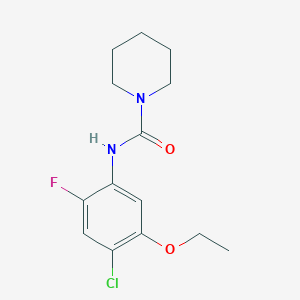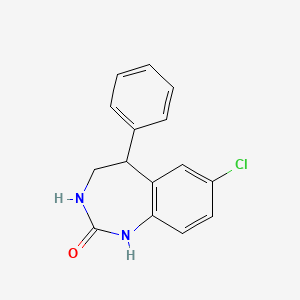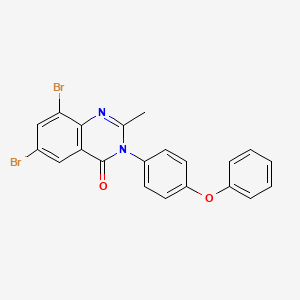![molecular formula C12H10N2O2 B14376531 (2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide](/img/structure/B14376531.png)
(2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide is an organic compound with a complex structure that includes a phenyl group, a hydroxyl group, and a cyanide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide can be achieved through several synthetic routes. One common method involves the reaction of a phenyl-substituted aldehyde with a cyanide source under basic conditions. The reaction typically proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as flash Joule heating, which rapidly heats the reactants to high temperatures, can be employed to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The cyanide group can be reduced to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the cyanide group can produce an amine .
Aplicaciones Científicas De Investigación
(2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of advanced materials and as a precursor in chemical manufacturing processes .
Mecanismo De Acción
The mechanism of action of (2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine: An aromatic heterocycle with a nitrogen atom in the ring.
Pyrrole: Another aromatic heterocycle with a nitrogen atom.
Benzene: A simple aromatic hydrocarbon with a six-membered ring.
Uniqueness
(2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar aromatic compounds .
Propiedades
Fórmula molecular |
C12H10N2O2 |
|---|---|
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
(2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide |
InChI |
InChI=1S/C12H10N2O2/c1-8(15)11(10(14)7-13)12(16)9-5-3-2-4-6-9/h2-6,14,16H,1H3/b12-11-,14-10? |
Clave InChI |
MJVPJTVAUBOQJN-PPORPZLVSA-N |
SMILES isomérico |
CC(=O)/C(=C(\C1=CC=CC=C1)/O)/C(=N)C#N |
SMILES canónico |
CC(=O)C(=C(C1=CC=CC=C1)O)C(=N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


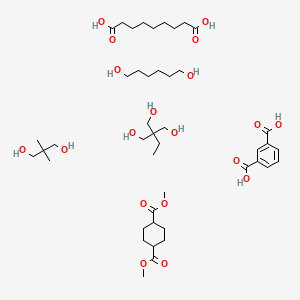
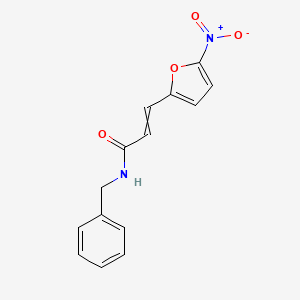
![2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14376462.png)
